molecular formula C18H19N7O2 B2356582 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide CAS No. 2034279-92-8

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide

Cat. No. B2356582
CAS RN: 2034279-92-8
M. Wt: 365.397
InChI Key: RBZBMBOSMBSFOB-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O2 and its molecular weight is 365.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines demonstrates a broad approach to generating compounds with potential anti-inflammatory and analgesic properties. These compounds are synthesized through various chemical reactions, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).

Biological Activities

  • Pyrazolo[3,4-d]pyrimidine ribonucleosides were synthesized and tested for their biological activity, demonstrating significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).
  • A study on 1,2,3,4,6-Penta-azaindenes (8-azapurines) explored the usefulness of pyrimidine and 1,2,3-triazole intermediates for making 8-azapurines, providing insights into the synthesis and potential applications of these compounds (Albert, 1969).

Potential Applications

  • The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveal a promising approach to developing new therapeutic agents. These compounds exhibit cytotoxic activities against cancer cell lines and inhibit 5-lipoxygenase, suggesting potential for treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).
  • The study of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate provides insights into the synthesis, structural characterization, and antibacterial activity of pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. These compounds show activity against Gram-positive and Gram-negative microbial strains, underscoring their potential as antibacterial agents (Lahmidi et al., 2019).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-27-15-5-3-2-4-13(15)7-20-18(26)14-8-24(9-14)16-6-17(22-11-21-16)25-12-19-10-23-25/h2-6,10-12,14H,7-9H2,1H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZBMBOSMBSFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide

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